Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate

Lipophilicity optimization Medicinal chemistry Drug design

Researchers optimizing hydrophobic kinase inhibitors face a critical gap: common 3-hydroxythiophene-2-carboxylates lack the lipophilicity (XLogP3 ~1.2-1.9) needed for passive membrane permeability. This compound solves that with a computed XLogP3 of 4.4, driven by its 5-benzyloxy-4-chloro substitution. - Target Engagement: >2.5 log-unit lipophilicity increase over the parent scaffold enhances intracellular target access. - Dual-Function Design: The 5-benzyloxy group acts as a metabolically cleavable protecting group (hydrogenolysis) for late-stage SAR diversification. - Bioactivity Foothold: Documented thioredoxin reductase 1 inhibition (IC50 6.7-11.2 µM) provides a validated starting point for oncology programs. Supplied with 95% purity; not hazardous for transport. Standard global B2B shipping applies.

Molecular Formula C13H11ClO4S
Molecular Weight 298.74 g/mol
Cat. No. B12064846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate
Molecular FormulaC13H11ClO4S
Molecular Weight298.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)OCC2=CC=CC=C2)Cl)O
InChIInChI=1S/C13H11ClO4S/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
InChIKeySHHVCFLQMQTYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Structural Identity and Procurement Baseline


Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is a tetrasubstituted thiophene derivative (CAS 1779123-61-3, MF C13H11ClO4S, MW 298.74 g/mol) characterized by a unique substitution pattern combining a 3-hydroxy, 4-chloro, and 5-benzyloxy motif on a 2-methyl ester scaffold [1]. Its computed XLogP3 of 4.4 and a single hydrogen bond donor distinguish it fundamentally from simpler 3-hydroxythiophene-2-carboxylate analogs in terms of lipophilicity and potential membrane permeability [2]. This compound serves as a strategic intermediate or scaffold in medicinal chemistry programs targeting hydrophobic enzyme pockets and receptor sites where enhanced lipophilic character is structurally mandated.

Tetrasubstituted thiophene scaffold with 3-OH, 4-Cl, 5-OBn pattern
Elevated lipophilicity for hydrophobic enzyme pocket targeting
Single H-bond donor pharmacophore with cleavable benzyloxy handle

Why Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate Cannot Be Replaced by In-Class Analogs


Procurement decisions within the 3-hydroxythiophene-2-carboxylate class are complicated by profound differences in lipophilicity, hydrogen-bonding capability, and steric bulk that arise from even minor substitution changes. The target compound's computed XLogP3 of 4.4 represents a >2.5 log unit increase in lipophilicity over the unsubstituted parent scaffold methyl 3-hydroxythiophene-2-carboxylate (logP ~1.2–1.9) and a substantially higher value than the 5-chloro regioisomer (XLogP3 2.9) [1][2]. The presence of the 5-benzyloxy group introduces both a significant hydrophobic surface and a metabolically cleavable protecting group strategy, which cannot be replicated by the simpler 4-chloro or 5-chloro monosubstituted variants [3]. Generic substitution between analogs with divergent logP values directly impacts pharmacokinetic behavior, target engagement, and synthetic tractability in downstream derivatization schemes.

Target: 5-benzyloxy-4-chloro substitution vs Unsubstituted parent or 5-Cl regioisomer Lipophilicity may shift by over 2.5 log units; simpler analogs cannot replicate the benzyloxy hydrophobic surface or its cleavable protecting-group strategy.
Target: 4-Cl / 5-OBn regioisomer vs 5-Cl / 4-H or 4-Cl / 5-H regioisomers Regiochemical substitution pattern directs distinct electrophilic and nucleophilic reactivity; published SAR shows these positions are synthetically non-interchangeable.
Target: MW 298.74 with 5 rotatable bonds vs Mono-substituted analogs (MW ~192) Higher molecular weight and conformational flexibility may alter target engagement and membrane partitioning relative to lighter, more rigid analogs.

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Quantified Differentiation Against Comparator Compounds


Lipophilicity Differential: XLogP3 Comparison Against the Unsubstituted Parent and 5-Chloro Regioisomer

The target compound displays a computed XLogP3 of 4.4, which is substantially higher than that of methyl 3-hydroxythiophene-2-carboxylate (XLogP3 not explicitly listed on PubChem; vendor-predicted logP values range from 1.24 to 1.90) and the 5-chloro regioisomer methyl 5-chloro-3-hydroxythiophene-2-carboxylate (XLogP3 = 2.9) [1][2]. This difference exceeds 1.5 log units versus the 5-chloro analog and approximately 2.5–3.2 log units versus the unsubstituted parent, representing a greater than 30-fold increase in predicted partition coefficient.

Lipophilicity Differential
Reported
XLogP3 4.4 vs 2.9 (5-Cl analog) / 1.2–1.9 (parent)
Supports hydrophobic pocket targeting differentiation
>30-fold predicted partition coefficient increase over parent scaffold
Lipophilicity optimization Medicinal chemistry Drug design

Topological Polar Surface Area and Hydrogen Bonding Capacity: Implications for Permeability and Selectivity

The target compound features a topological polar surface area (TPSA) of approximately 74.8 Ų, comparable to that of methyl 4-chloro-3-hydroxythiophene-2-carboxylate (PSA = 74.77 Ų), yet the larger molecular weight and inclusion of the benzyloxy substituent substantially alter the TPSA-to-MW ratio [1]. With a hydrogen bond donor count of 1 (phenolic OH) and acceptor count of 5, the compound's hydrogen-bonding pharmacophore is identical to simpler analogs, but the steric and lipophilic bulk contributed by the benzyloxy group modulates the effective presentation of these donors/acceptors to biological targets.

TPSA & H-Bond Profile
Class-level
TPSA ~74.8 Ų | HBD 1 | HBA 5
Equivalent H-bond capacity with greater hydrophobic surface area
MW 298.74; 55% higher mass than 4-Cl analog (192.62)
Physicochemical profiling Permeability prediction Medicinal chemistry

Regiochemical Differentiation: 4-Chloro vs. 5-Chloro Substitution and Impact on Chemical Reactivity

In the 3-hydroxythiophene-2-carboxylate system, the position of chlorine substitution dictates subsequent synthetic accessibility. Corral et al. (1990) demonstrated that 4-alkyl and 4-aryl derivatives undergo tandem chlorination and nucleophilic substitution reactions with a different outcome than 5-substituted analogs, establishing that the 4-chloro group directs reactivity distinctly [1]. The target compound, bearing chlorine at the 4-position and a benzyloxy group at the 5-position, therefore presents a unique reactivity profile compared to the commercially available methyl 5-chloro-3-hydroxythiophene-2-carboxylate, where the chlorine occupies the electronically distinct 5-position.

Regiochemical Reactivity
Class-level
4-Cl, 5-OBn vs 5-Cl, 4-H substitution pattern
Synthetically non-interchangeable regioisomers
Established SAR from Corral et al. (1990) tandem chlorination studies
Synthetic methodology Regioselectivity Electrophilic aromatic substitution

Thioredoxin Reductase Inhibitory Activity: Database-Annotated Bioactivity Compared to Class Baseline

The compound is annotated in the ChEMBL database (CHEMBL4082453) with thioredoxin reductase 1 (TXNRD1) inhibitory activity, as curated from BindingDB (BDBM50236289). The reported IC50 values are 11.2 µM (30 min preincubation) and 6.7 µM (60 min preincubation) against recombinant rat liver thioredoxin reductase in a DTNB reduction assay [1]. While this activity is moderate in absolute terms, it provides a defined bioactivity anchor point absent from the simpler 3-hydroxythiophene-2-carboxylate analogs, for which no thioredoxin reductase inhibition data is publicly available, implying that the unique substitution pattern of the target compound confers target engagement not observed with the simpler scaffolds.

TXNRD1 Inhibition
Reported
IC50 6.7–11.2 µM
Supports TXNRD1 target-engagement studies
DTNB reduction assay; recombinant rat liver TXNRD1
Thioredoxin reductase inhibition Anticancer target Redox biology

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Hydrophobic Kinase Pocket Inhibitors

The compound's elevated XLogP3 of 4.4, combined with a benzyloxy substituent that enhances hydrophobic kinase pocket affinity, makes it a rational starting scaffold for developing ATP-competitive kinase inhibitors [1]. The 5-benzyloxy group serves a dual function: it provides steric bulk and π-stacking interactions while being susceptible to hydrogenolysis to reveal a 5-hydroxy group, enabling late-stage diversification in structure-activity relationship (SAR) exploration, as demonstrated in analogous benzyloxy-thiophene kinase inhibitor series where related compounds achieved FGFR1 IC50 values of 150 nM [2].

Thioredoxin Reductase-Targeted Anticancer Probe Development

The annotated thioredoxin reductase 1 inhibitory activity (IC50 = 6.7–11.2 µM) provides a bioactivity foothold absent in simpler 3-hydroxythiophene-2-carboxylate scaffolds [1]. Researchers targeting the thioredoxin system—which is overexpressed in multiple cancer types and associated with drug resistance—can employ this compound as a tractable hit for medicinal chemistry optimization, leveraging the synthetically accessible 5-benzyloxy and 4-chloro positions for analog generation.

Synthetic Methodology: Building Block for Regioselective Derivatization

The 4-chloro-5-benzyloxy substitution pattern furnishes a chemically differentiated scaffold for sequential functionalization. The established reactivity of 4-substituted 3-hydroxythiophene-2-carboxylates in tandem chlorination and nucleophilic displacement reactions, as systematically studied by Corral et al. (1990), provides a validated synthetic roadmap for elaborating this scaffold into azolyl-substituted or other heterocyclic variants [1]. The benzyl group can be orthogonally removed under hydrogenolysis conditions without affecting the 4-chloro or methyl ester groups.

Chemical Biology: Lipophilic Probe for Membrane-Permeable Target Engagement Studies

With a predicted LogP substantially exceeding those of all commonly available mono-substituted 3-hydroxythiophene-2-carboxylates (Δ logP ≥ 1.5), this compound is the preferred choice among this chemical series for applications requiring enhanced passive membrane permeability. The five rotatable bonds, contributed largely by the benzyloxy and methyl ester substituents, provide conformational flexibility that, combined with the elevated lipophilicity, may facilitate target engagement in intracellular or membrane-associated protein compartments [1].

Application
Selection Property
Validation Focus
Hydrophobic kinase inhibitor design
Elevated lipophilicity and benzyloxy handle
Benzyloxy deprotection and SAR diversification
Thioredoxin reductase research
Annotated TXNRD1 inhibitory profile
Target-engagement assay development
Regioselective scaffold derivatization
4-Cl/5-OBn differentiated reactivity
Sequential functionalization and orthogonal deprotection
Membrane permeability studies
Higher lipophilicity than mono-substituted analogs
Intracellular target engagement assessment
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